![molecular formula C5H7F3S B2632578 [1-(Trifluoromethyl)cyclopropyl]methanethiol CAS No. 2503207-38-1](/img/structure/B2632578.png)

[1-(Trifluoromethyl)cyclopropyl]methanethiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

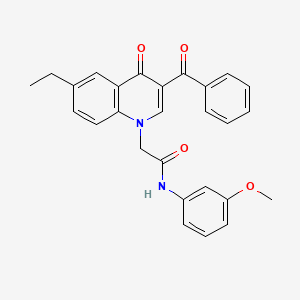

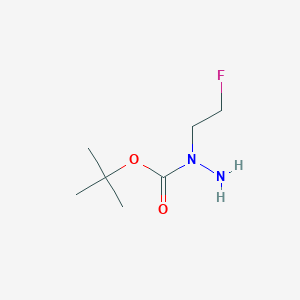

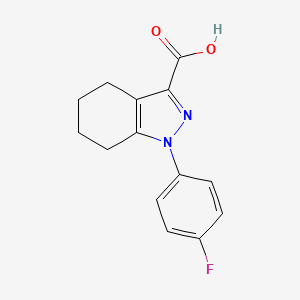

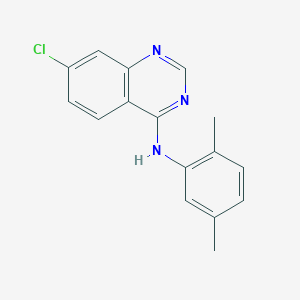

“[1-(Trifluoromethyl)cyclopropyl]methanethiol” is a chemical compound with the CAS Number: 2503207-38-1 . It has a molecular weight of 156.17 . The IUPAC name for this compound is (1-(trifluoromethyl)cyclopropyl)methanethiol .

Molecular Structure Analysis

The InChI code for “[1-(Trifluoromethyl)cyclopropyl]methanethiol” is 1S/C5H7F3S/c6-5(7,8)4(3-9)1-2-4/h9H,1-3H2 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications

Trifluoromethylcarbenes in Cyclopropanation

Research by Duan et al. (2016) demonstrates the generation of trifluoromethylcarbenes, which are applied in Fe-catalyzed cyclopropanation of olefins. This process yields trifluoromethylated cyclopropanes with high efficiency, underlining the utility of these compounds in synthesizing structurally complex and functionally diverse molecules (Duan, Lin, Xiao, & Gu, 2016).

Enantioselective Synthesis

The work by Denton, Sukumaran, and Davies (2007) focuses on the enantioselective synthesis of trifluoromethyl-substituted cyclopropanes. Their method uses 1-aryl-2,2,2-trifluorodiazoethanes and alkenes, catalyzed by a dirhodium complex, to achieve high diastereoselectivity and enantioselectivity (Denton, Sukumaran, & Davies, 2007).

Methanethiol Utilization in Feed Additives

A study on the safety of methanethiol as a feed additive by Bampidis et al. (2020) illustrates its safe use for all animal species at specific concentrations, although this is more related to the safety and application of methanethiol rather than [1-(Trifluoromethyl)cyclopropyl]methanethiol specifically (Bampidis et al., 2020).

Methanethiol Synthesis from CO and H2S

The catalytic synthesis of methanethiol from carbon monoxide and hydrogen sulfide over vanadium-based catalysts by Mul, Wachs, and Hirschon (2003) highlights an efficient method for producing methanethiol, potentially opening pathways for synthesizing related compounds (Mul, Wachs, & Hirschon, 2003).

Mild Synthesis of Trifluoromethyl-Cyclopropanes

Cyr et al. (2019) developed a method for synthesizing 1,1-disubstituted trifluoromethyl-cyclopropanes using trifluoromethylalkenes and unstabilized sulfonium ylides. This approach offers a practical route to pharmacologically interesting cyclopropyl moieties with high yields (Cyr, Flynn-Robitaille, Boissarie, & Marinier, 2019).

Safety and Hazards

properties

IUPAC Name |

[1-(trifluoromethyl)cyclopropyl]methanethiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3S/c6-5(7,8)4(3-9)1-2-4/h9H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMAZYNZDMSGGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CS)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(Trifluoromethyl)cyclopropyl]methanethiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2632496.png)

![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-(1-pyrrolidinyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2632497.png)

![2-Methyl-3-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B2632500.png)

![methyl 5-(((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2632501.png)

![1-[(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2632503.png)

![N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2632504.png)

![3-(2-methoxyethyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2632505.png)

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B2632509.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide](/img/structure/B2632518.png)